

physical and chemical properties of 1-bromo-3-fluorocyclopentane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-bromo-3-fluorocyclopentane**

Cat. No.: **B6181661**

[Get Quote](#)

An In-Depth Technical Guide to **1-Bromo-3-Fluorocyclopentane**: Properties, Synthesis, and Applications for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist Introduction

1-Bromo-3-fluorocyclopentane is a halogenated aliphatic cyclic compound that holds significant potential as a versatile building block in medicinal chemistry and materials science. The presence of two different halogen atoms, bromine and fluorine, on a cyclopentane scaffold imparts unique physicochemical properties and reactivity, making it an attractive starting material for the synthesis of more complex molecular architectures. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the bromine atom serves as a versatile handle for a variety of chemical transformations, including cross-coupling reactions and nucleophilic substitutions.^{[1][2]}

This guide provides a comprehensive overview of the physical and chemical properties, stereochemistry, spectroscopic analysis, potential synthetic routes, and applications of **1-bromo-3-fluorocyclopentane**, with a focus on its relevance to drug discovery and development.

Molecular Structure and Stereochemistry

1-Bromo-3-fluorocyclopentane possesses a five-membered carbon ring with a bromine atom and a fluorine atom attached to the first and third carbon atoms, respectively. The presence of

two stereogenic centers at C1 and C3 gives rise to stereoisomerism. Specifically, the compound can exist as two diastereomers: **cis-1-bromo-3-fluorocyclopentane** and **trans-1-bromo-3-fluorocyclopentane**. In the cis isomer, the bromine and fluorine atoms are on the same side of the cyclopentane ring, while in the trans isomer, they are on opposite sides. Each of these diastereomers is chiral and can exist as a pair of enantiomers. Therefore, there are a total of four possible stereoisomers for **1-bromo-3-fluorocyclopentane**.

The specific stereoisomer used in a synthetic pathway can have a profound impact on the biological activity and pharmacological properties of the final product. Therefore, the stereoselective synthesis and characterization of each isomer are of paramount importance in drug development.

Caption:cis and trans isomers of **1-bromo-3-fluorocyclopentane**.

Physical and Chemical Properties

The physical and chemical properties of **1-bromo-3-fluorocyclopentane** are influenced by the presence of both bromine and fluorine atoms. The high electronegativity of fluorine and the larger atomic size of bromine contribute to the polarity and reactivity of the molecule. While experimental data for this specific compound is scarce in the literature, we can infer its properties based on related compounds and computational predictions.

Property	Value	Source
Molecular Formula	C5H8BrF	PubChem[3]
Molecular Weight	167.02 g/mol	PubChem[3]
IUPAC Name	1-bromo-3-fluorocyclopentane	PubChem[3]
CAS Number	2648961-04-8	PubChem[3]
Canonical SMILES	C1CC(CC1F)Br	PubChem[3]
InChI	InChI=1S/C5H8BrF/c6-4-1-2-5(7)3-4/h4-5H,1-3H2	PubChem[3]
InChIKey	VZUANBWBSIEYDF-UHFFFAOYSA-N	PubChem[3]
Monoisotopic Mass	165.97934 Da	PubChem[3]
Predicted XlogP	2.3	PubChem[3]
Polar Surface Area	0 Å ²	PubChem[3]

Spectroscopic Analysis

A comprehensive spectroscopic analysis is crucial for the unambiguous identification and characterization of **1-bromo-3-fluorocyclopentane** and its isomers. This typically involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of **1-bromo-3-fluorocyclopentane**, including the relative stereochemistry of the bromine and fluorine substituents. A full assignment requires a suite of experiments, including ¹H, ¹³C, and ¹⁹F NMR, as well as 2D correlation experiments such as COSY, HSQC, and HMBC.

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the methine protons at C1 and C3 due to coupling with adjacent protons and the fluorine atom. The chemical shifts of these protons will be influenced by the electronegativity of the attached

halogen. The remaining methylene protons on the cyclopentane ring will also exhibit complex splitting patterns.

¹³C NMR: The carbon NMR spectrum will display five distinct signals for the cyclopentane ring carbons. The carbons bearing the bromine and fluorine atoms (C1 and C3) will be significantly shifted downfield. The C-F coupling will be observable as a large one-bond coupling constant (¹J_{CF}) and smaller two- and three-bond coupling constants.

¹⁹F NMR: The fluorine NMR spectrum will provide valuable information about the electronic environment of the fluorine atom. The chemical shift and coupling to neighboring protons will be diagnostic.

Experimental Protocol for NMR Analysis:

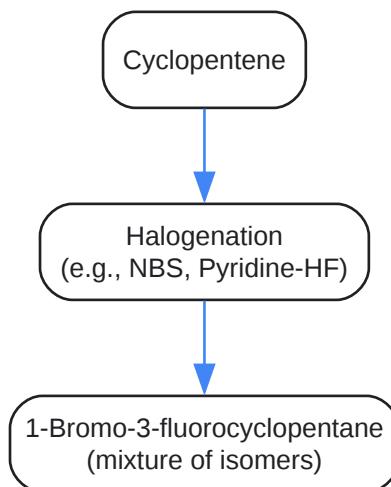
- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
- Data Acquisition: Record ¹H, ¹³C{¹H}, and ¹⁹F{¹H} NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- 2D NMR: If necessary for full assignment, perform 2D NMR experiments such as COSY (to establish H-H correlations), HSQC (to correlate protons to their directly attached carbons), and HMBC (to establish long-range H-C correlations).
- Data Analysis: Process the spectra using appropriate software. Integrate the ¹H signals, determine the chemical shifts (in ppm), and measure the coupling constants (in Hz).

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the presence of characteristic functional groups. The spectrum of **1-bromo-3-fluorocyclopentane** is expected to show C-H stretching and bending vibrations for the cyclopentane ring. The C-F and C-Br stretching vibrations will appear in the fingerprint region and can be used to confirm the presence of these halogens.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. Under electron ionization (EI), **1-bromo-3-fluorocyclopentane** is expected to


show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (^{79}Br and ^{81}Br in approximately a 1:1 ratio). Common fragmentation pathways would involve the loss of Br, F, or HBr/HF.

Synthesis and Reactivity

While specific literature on the synthesis of **1-bromo-3-fluorocyclopentane** is limited, its preparation can be envisioned through several established synthetic methodologies for the halogenation of cyclic alkanes and alkenes.

Hypothetical Synthetic Routes

- From Cyclopentene: A potential route starts from cyclopentene. Halogenation of the double bond with a source of bromine and fluorine, such as N-bromosuccinimide (NBS) in the presence of a fluoride source (e.g., Olah's reagent, pyridine-HF), could yield a mixture of bromo-fluoro-cyclopentane isomers.
- From Cyclopentanols: Another approach could involve the conversion of a suitable fluorocyclopentanol or bromocyclopentanol intermediate. For example, treatment of 3-fluorocyclopentanol with a brominating agent like PBr_3 or $\text{CBr}_4/\text{PPh}_3$ could yield **1-bromo-3-fluorocyclopentane**. The stereochemistry of the starting alcohol would influence the stereochemical outcome of the reaction.

[Click to download full resolution via product page](#)

Caption: A possible synthetic pathway to **1-bromo-3-fluorocyclopentane**.

Reactivity

The reactivity of **1-bromo-3-fluorocyclopentane** is dictated by the two halogen substituents.

- Nucleophilic Substitution: The bromine atom is a good leaving group and can be displaced by various nucleophiles to introduce other functional groups at the C1 position. The C-F bond is generally much stronger and less reactive towards nucleophilic substitution.
- Grignard Reagent Formation: The C-Br bond can be converted into a Grignard reagent by reaction with magnesium metal. This organometallic intermediate can then be used in a variety of carbon-carbon bond-forming reactions.
- Cross-Coupling Reactions: The C-Br bond can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form C-C, C-N, and C-O bonds.

Applications in Drug Development and Research

The unique structural and electronic properties of **1-bromo-3-fluorocyclopentane** make it a valuable building block for the synthesis of novel pharmaceutical compounds.[\[1\]](#)

- Scaffold for Bioactive Molecules: The cyclopentane ring is a common motif in many biologically active natural products and synthetic drugs. The introduction of bromine and fluorine atoms provides handles for further functionalization and for modulating the pharmacokinetic and pharmacodynamic properties of the molecule.
- Fluorine in Medicinal Chemistry: The incorporation of fluorine into drug candidates can lead to improved metabolic stability, increased binding affinity to target proteins, and enhanced bioavailability.[\[2\]](#) **1-Bromo-3-fluorocyclopentane** serves as a source of a fluorinated cyclopentyl moiety.
- Probe for Structure-Activity Relationship (SAR) Studies: By systematically replacing other functional groups with the bromo-fluoro-cyclopentyl moiety, medicinal chemists can probe the SAR of a lead compound and optimize its properties.

Safety and Handling

1-Bromo-3-fluorocyclopentane is expected to be a flammable liquid and harmful if swallowed, causing skin and eye irritation, and may cause respiratory irritation.^[3] Therefore, appropriate safety precautions must be taken when handling this compound.

Recommended Handling Procedures:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
- Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.
- Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

First Aid Measures:

- In case of skin contact: Immediately wash with plenty of soap and water.
- In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- If inhaled: Move the person to fresh air and keep comfortable for breathing.
- If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

References

- PubChem. **1-Bromo-3-fluorocyclopentane**. [\[Link\]](#)
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. J Transl Med. 2023;21(1):257. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbino.com [nbino.com]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Bromo-3-fluorocyclopentane | C5H8BrF | CID 155973561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of 1-bromo-3-fluorocyclopentane]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6181661#physical-and-chemical-properties-of-1-bromo-3-fluorocyclopentane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com